N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide
Description
N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a valuable subject of study in scientific research.
Properties
IUPAC Name |
N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-16(6-2)14(17)11-15(4)20(18,19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRMBJZQUBHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves multiple steps. One common method includes the reaction of N-methyl-4-methylbenzenesulfonamide with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methylbenzamide: Known for its use as an insect repellent.
N,N-dimethylacetamide: A widely used solvent in organic synthesis.
Uniqueness
N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
N,N-diethyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
N,N-diethyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is characterized by its unique structure, which includes a diethylamino group and a sulfonamide moiety. This specific arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, leading to alterations in their activity which can result in antimicrobial effects or modulation of enzymatic functions.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of acetamides similar in structure have shown significant antibacterial activity against various strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable or even superior to standard antibiotics like levofloxacin .
Table 1: Antimicrobial Activity of Related Acetamide Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Comparison with Levofloxacin |
|---|---|---|---|
| 2b | E. coli | 10 | Lower |
| 2i | S. aureus | 15 | Equal |
| 2c | S. typhi | 12 | Lower |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit cholinesterases, specifically butyrylcholinesterase (BChE). BChE plays a crucial role in the hydrolysis of acetylcholine, and its inhibition can have therapeutic implications in neurodegenerative diseases like Alzheimer's .
Table 2: Inhibition Kinetics of BChE
| Compound | Type of Inhibition | Vmax (μM/min) | Km (μM) |
|---|---|---|---|
| 8c | Mixed | 105.26 | 3.27 |
Case Studies
- Antibacterial Evaluation : A series of substituted acetamide derivatives were synthesized and evaluated for their antibacterial properties. Compounds similar to N,N-diethyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide exhibited significant activity against gram-positive and gram-negative bacteria, with some showing lower MIC values than established antibiotics .
- Cholinesterase Inhibition : In a study focused on the inhibition of BChE, the compound was found to act as a mixed inhibitor, affecting both the maximum reaction velocity and the Michaelis constant, which suggests that it could be developed further as a therapeutic agent for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
